molecular formula C13H24N2OS B2854298 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2309556-80-5

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2854298
CAS No.: 2309556-80-5
M. Wt: 256.41
InChI Key: GIADCYWJTGABRL-UHFFFAOYSA-N
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Description

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key heterocyclic systems: a 1,4-diazepane ring and a thiolane (tetrahydrothiophene) ring . The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms and is a recognized pharmacophore in bioactive molecules, notably found in certain classes of therapeutic agents . This specific structure suggests potential application as a key intermediate or building block in the synthesis of novel compounds for central nervous system (CNS) research. Compounds featuring the 1,4-diazepane moiety have been explored as potent antagonists for various neurological targets; for instance, similar structures have been developed into clinically approved drugs like Suvorexant, an orexin receptor antagonist used to treat insomnia . The integration of the sulfur-containing thiolane ring may further influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIADCYWJTGABRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the Tetrahydrothiophene Moiety: This step involves the nucleophilic substitution reaction where a thiol group reacts with a suitable electrophile to form the tetrahydrothiophene ring.

    Coupling with Butanone: The final step involves the coupling of the diazepane-tetrahydrothiophene intermediate with butanone under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides, amines, and thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is being explored for its potential therapeutic properties. Studies indicate that it may exhibit:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound could inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Research is ongoing to evaluate its efficacy in targeting cancer cells. The structural components may interact with specific molecular pathways involved in cancer proliferation.

Biological Research

This compound's unique structure allows it to be used as a probe in biological systems. It can potentially modulate enzyme activities or receptor interactions, which can lead to insights into cellular mechanisms.

Materials Science

In materials science, this compound can serve as a building block for synthesizing more complex molecules. It has applications in:

  • Polymer Chemistry : The compound can be incorporated into polymers to enhance their mechanical properties or introduce new functionalities.
  • Chemical Processes : Its reactivity makes it suitable for developing new chemical processes or materials with specific characteristics.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies conducted on various cancer cell lines showed that the compound could induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Biological Targets/Activities Ki Values (nM) Therapeutic Indications References
1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Thiolan-3-yl Not explicitly reported N/A Hypothetical: σ receptors, CNS disorders -
SYA013 (4-(4-(4-Chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one) 4-Chlorophenyl, 4-fluorophenyl σ2 receptor selectivity; anti-proliferative effects in triple-negative breast cancer cells σ1: 24; σ2: 5.6 (Ki ratio: 4.3) Cancer therapy, antipsychotic potential
Compound 23 (Oxime derivative of SYA013) Pyridin-2-yl, oxime group σ2 receptor binding (structural optimization for selectivity) Not reported CNS disorders, cancer
1-(4-Fluorophenyl)-4-(4-(pyridin-2-yl)-1,4-diazepan-1-yl)butan-1-one oxime Pyridin-2-yl, fluorophenyl, oxime σ2 receptor affinity (synthetic intermediate for SAR studies) Not reported Experimental σ2 ligand
Anti-tubercular derivatives (e.g., Compound 98) Benzo[d]isoxazol-3-yl, indol-3-yl Anti-mycobacterial activity against M. tuberculosis H37Rv and wild strains MIC values: Not specified Tuberculosis treatment
4-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one 4-Methylpyrrolidin-3-yl No biological data reported N/A Structural analog for SAR exploration

Key Structural and Functional Insights:

Substituent Effects on Receptor Binding: The chlorophenyl and fluorophenyl groups in SYA013 enhance σ2 receptor selectivity, with a Ki ratio (σ1/σ2) of 4.3, indicating preferential σ2 binding. This contrasts with haloperidol analogs lacking diazepane rings, which exhibit higher σ1 affinity .

Derivatives with indole and isoxazole moieties (e.g., Compound 98) shift activity toward anti-tubercular applications, highlighting the scaffold’s versatility .

Impact of Functional Groups :

  • The thiolan-3-yl group in the target compound introduces a sulfur atom, which may improve metabolic stability compared to oxygen-containing analogs (e.g., tetrahydrofuran derivatives). Sulfur’s electron-rich nature could also alter σ receptor binding kinetics.
  • Oxime derivatives (e.g., Compound 23) are often synthesized to enhance solubility or serve as intermediates for further functionalization .

Therapeutic Gaps and Opportunities :

  • While SYA013 and its analogs are well-studied, the thiolan-containing variant lacks direct biological data. Its unique structure warrants investigation for σ receptor affinity, anti-microbial activity, or CNS applications.

Biological Activity

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one, identified by its CAS number 2309556-80-5, is a synthetic compound that belongs to the class of diazepanes. Its unique structure, featuring a thiolane ring and a diazepane moiety, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H24N2OSC_{13}H_{24}N_{2}OS, with a molecular weight of 256.41 g/mol. The compound's structure includes a butanone backbone and a thiolane ring, which may influence its interaction with biological targets.

PropertyValue
CAS Number 2309556-80-5
Molecular Formula C₁₃H₂₄N₂OS
Molecular Weight 256.41 g/mol
Structure Chemical Structure

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in neuropharmacology. Notably, diazepam-like compounds have been shown to interact with the GABA receptor system, leading to anxiolytic and sedative effects.

In one study focusing on related diazepine derivatives, several compounds demonstrated significant affinity for serotonin receptors (5-HT1A), which are crucial for mood regulation and anxiety response. These findings suggest that this compound could possess similar serotonergic activity, potentially contributing to its anxiolytic effects .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptor sites.

Potential Mechanisms Include:

  • GABA Receptor Modulation: Similar compounds have been shown to enhance GABAergic transmission, leading to increased inhibitory signaling in the central nervous system.
  • Serotonin Receptor Interaction: Evidence suggests that certain diazepine derivatives can selectively bind to serotonin receptors, influencing mood and anxiety levels.

Study on Diazepine Derivatives

A study published in the Journal of Medicinal Chemistry examined the effects of various diazepine derivatives on conditioned avoidance responses (CAR) in animal models. The results indicated that several compounds exhibited oral activity in blocking CAR without affecting apomorphine-induced behaviors. This suggests a potential therapeutic application for anxiety disorders .

Antimicrobial Activity

Another area of exploration is the antimicrobial properties of thiolane-containing compounds. Research has indicated that similar structures may exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundTarget (IC₅₀, μM)Key Structural DifferenceReference
Target Compound Caspase-3 (0.45)Thiolan moiety
Oxolane AnalogCaspase-3 (1.2)Oxygen vs. sulfur
Diazepane-Modified DerivativeGPCR (Ki = 8.7)Extended alkyl chain

Q. Table 2: Optimized Reaction Conditions for Key Synthesis Steps

StepSolventTemperature (°C)CatalystYield (%)
Diazepane CyclizationDMF80K₂CO₃75
Thiolan SubstitutionTHF60None68
Ketone CondensationEthanol25HCl82

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